molecular formula C20H21N3O3 B2971115 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 2034548-26-8

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Numéro de catalogue B2971115
Numéro CAS: 2034548-26-8
Poids moléculaire: 351.406
Clé InChI: XEOYLIKQCDECAM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a useful research compound. Its molecular formula is C20H21N3O3 and its molecular weight is 351.406. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cancer Treatment: Epigenetic Therapy

This compound is related to Polycomb repressive complex 2 (PRC2) inhibitors, which have shown promise in treating various cancers by altering epigenetic marks. PRC2 inhibitors can reactivate tumor suppressor genes silenced by methylation marks on lysine 27 of histone 3 .

Lymphoma Research

PRC2 inhibitors have been involved in the development of innovative drugs for B-cell lymphomas. They work by activating natural immune mechanisms and pathways, such as the BMP-ACVR1 signaling pathway, to inhibit lymphoma cells .

Prostate Cancer

Clinical trials have indicated that first-generation PRC2 inhibitors targeting EZH2 show promising activity in prostate cancer, especially when combined with AR pathway inhibitors (ARPIs) .

Epigenetic Drug Discovery

The exploration of epigenetic regulation in tumor cells has led to significant advances in identifying new therapeutic targets and developing anti-tumor drug scaffolds. PRC2 plays a crucial role in coordinating essential pathways within cells, making it a primary target for anti-cancer therapy .

Immune Response Potentiation

Selective inhibitors of PRC2 can lead to the activation of an autocrine IFN-STAT2 axis, laying the foundation for anticancer therapeutic strategies that potentiate immune responses .

Combination Therapy

Cancers characterized by increased PRC2 expression after immunotherapy could benefit from a combination of EED/PRC2 inhibitors with immune checkpoint inhibitors. This approach offers dual antitumor mechanisms: direct inhibition by inactivation of PRC2 and modulation of immune responses .

Propriétés

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-15-13-18(26-2)14-19(24)23(15)12-9-21-20(25)16-5-7-17(8-6-16)22-10-3-4-11-22/h3-8,10-11,13-14H,9,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOYLIKQCDECAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.